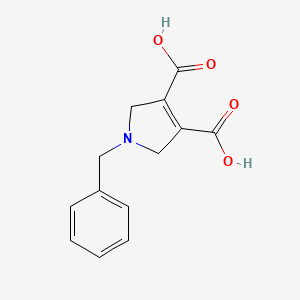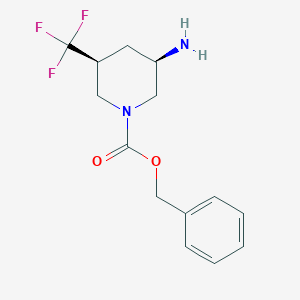
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride is a chemical compound that features a piperidine ring substituted at the 4-position with a trifluoromethyl group and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Phenol Group: The phenol group is introduced through a substitution reaction, often using phenol derivatives and appropriate catalysts.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperidin-4-yl)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
4-(Trifluoromethyl)phenol: Lacks the piperidine ring, affecting its overall stability and reactivity.
2-(Piperidin-4-yl)-4-methylphenol: Contains a methyl group instead of a trifluoromethyl group, leading to different lipophilicity and reactivity.
Uniqueness
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical properties and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring provides structural rigidity and potential for diverse chemical modifications.
Propiedades
| 1311254-47-3 | |
Fórmula molecular |
C12H15ClF3NO |
Peso molecular |
281.70 g/mol |
Nombre IUPAC |
2-piperidin-4-yl-4-(trifluoromethyl)phenol;hydrochloride |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)9-1-2-11(17)10(7-9)8-3-5-16-6-4-8;/h1-2,7-8,16-17H,3-6H2;1H |
Clave InChI |
MVHVGDFJRPGGSN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=C(C=CC(=C2)C(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


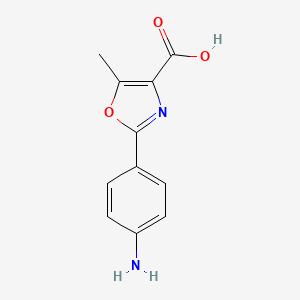
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11804870.png)
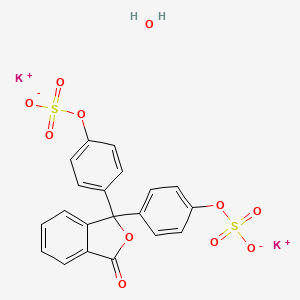

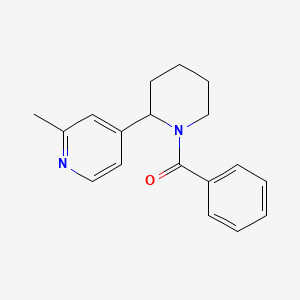

![1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804888.png)
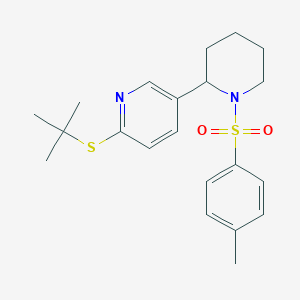
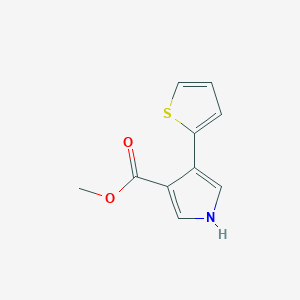
![N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11804920.png)
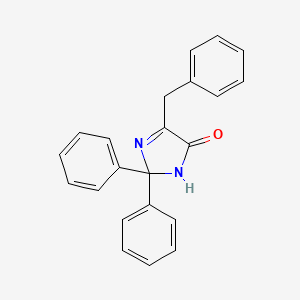
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
